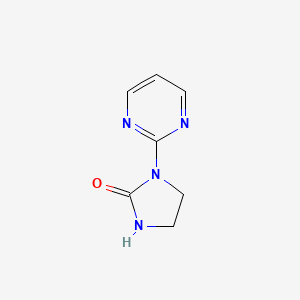
Formamide, N-(3-fluorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formamide,n-(3-fluorophenyl)- is a chemical compound that belongs to the class of formamides Formamides are amides derived from formic acid and are known for their wide range of applications in organic synthesis and industrial processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Formamide,n-(3-fluorophenyl)- typically involves the reaction of 3-fluoroaniline with formic acid or its derivatives. One common method is the reductive formylation of 3-fluoroaniline using formic acid and a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, often at room temperature, and yields the desired formamide product .
Industrial Production Methods
In industrial settings, the production of Formamide,n-(3-fluorophenyl)- can be scaled up using continuous flow reactors. This method allows for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .
Analyse Des Réactions Chimiques
Types of Reactions
Formamide,n-(3-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions include substituted formamides, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Formamide,n-(3-fluorophenyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Formamide,n-(3-fluorophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Formamide: The parent compound, which lacks the fluorophenyl group.
N-(4-fluorophenyl)formamide: A similar compound with the fluorophenyl group in the para position.
N-(2-fluorophenyl)formamide: A similar compound with the fluorophenyl group in the ortho position.
Uniqueness
Formamide,n-(3-fluorophenyl)- is unique due to the position of the fluorophenyl group, which influences its chemical reactivity and biological activity. The meta position of the fluorophenyl group can lead to different steric and electronic effects compared to the ortho and para positions, making it a valuable compound for specific applications .
Propriétés
Numéro CAS |
1428-10-0 |
|---|---|
Formule moléculaire |
C7H6FNO |
Poids moléculaire |
139.13 g/mol |
Nom IUPAC |
N-(3-fluorophenyl)formamide |
InChI |
InChI=1S/C7H6FNO/c8-6-2-1-3-7(4-6)9-5-10/h1-5H,(H,9,10) |
Clé InChI |
HTKHNPZBVUDSAX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Acetylamino)[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid](/img/structure/B14003947.png)
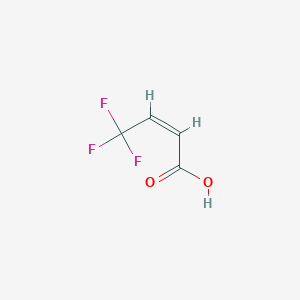
![5-Cyano-2-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzamide](/img/structure/B14003949.png)
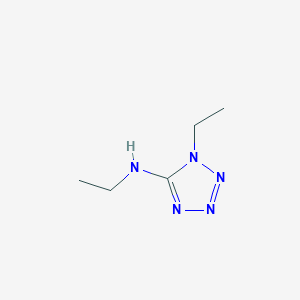
![4-bromo-2-{(E)-[(1-phenylethyl)imino]methyl}phenol](/img/structure/B14003962.png)
![1,1'-[Icosane-1,20-diylbis(oxy)]dicyclohexane](/img/structure/B14003966.png)
![N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide](/img/structure/B14003978.png)
![4-[bis(2-chloroethyl)amino]-N-(2-pyridinyl)benzenesulfonamide](/img/structure/B14003984.png)
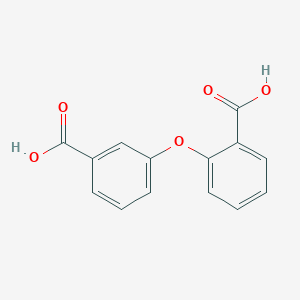
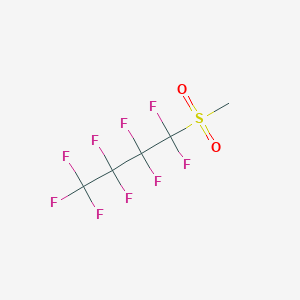

![N-[1-(4-chlorophenyl)-2-methylbutan-2-yl]acetamide](/img/structure/B14004014.png)

